4-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine (THP) class, characterized by a six-membered ring with two nitrogen atoms and partial unsaturation. Its structure includes a 4-ethoxy-3-methoxyphenyl substituent at position 4, a 4-fluorophenyl carboxamide group at position 5, and a methyl group at position 4. THP derivatives are typically synthesized via the Biginelli reaction, a multicomponent cyclocondensation of aldehydes, urea/thiourea, and β-keto esters/amides .
Properties
IUPAC Name |
4-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4/c1-4-29-16-10-5-13(11-17(16)28-3)19-18(12(2)23-21(27)25-19)20(26)24-15-8-6-14(22)7-9-15/h5-11,19H,4H2,1-3H3,(H,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACPLNZQFJPSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 686760-89-4) is a member of the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 399.4 g/mol. Its structure features a tetrahydropyrimidine core with various substituents that are believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrahydropyrimidine derivatives. The specific compound has shown promising activity against several bacterial strains:
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant | |
| Escherichia coli | Moderate | |
| Bacillus subtilis | Significant | |
| Pseudomonas aeruginosa | Moderate |
The mechanism of action for this compound appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the methoxy and ethoxy groups on the phenyl rings enhances lipophilicity, facilitating better penetration through bacterial membranes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrahydropyrimidine derivatives. Studies indicate that modifications at specific positions can significantly alter the potency and spectrum of activity:
- Substituents on the Phenyl Rings : The presence of electron-donating groups such as methoxy and ethoxy enhances antimicrobial activity.
- Fluorine Substitution : The introduction of a fluorine atom at the para position increases lipophilicity and may enhance binding affinity to bacterial targets.
- Tetrahydropyrimidine Core : Variations in the substituents on this core can influence both antibacterial and antifungal activities.
Case Studies
-
Study on Antimicrobial Efficacy :
In a comparative study by Chikhalia et al., various pyrimidine derivatives were synthesized and evaluated for their antimicrobial properties. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.8 to 6.25 µg/mL against Gram-positive bacteria, indicating strong antibacterial potential compared to standard antibiotics . -
Mechanism Exploration :
Another study investigated the mechanism by which tetrahydropyrimidines exert their effects on bacterial cells. It was found that these compounds could inhibit key enzymes involved in cell wall synthesis, leading to increased susceptibility in bacterial strains .
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- Bioavailability : The target compound’s 4-fluorophenyl group improves metabolic stability compared to the methoxy-substituted analog in .
- Antimicrobial Activity : Chloro and trifluoromethyl substituents () correlate with enhanced antibacterial potency due to increased electrophilicity .
- Synthetic Flexibility : Ethoxy/methoxy groups (target compound) allow regioselective modifications, unlike rigid triazolo-fused systems () .
Insights :
Preparation Methods
Biginelli Reaction for Core Formation
The tetrahydropyrimidine scaffold is constructed via a modified Biginelli condensation, leveraging ethyl acetoacetate, 4-ethoxy-3-methoxybenzaldehyde, and urea under Brønsted acid catalysis.
Reaction Conditions
- Catalyst: p-Toluenesulfonic acid (15 mol%)
- Solvent: Anhydrous ethanol (reflux, 12 hr)
- Molar Ratios: Ethyl acetoacetate : aldehyde : urea = 1 : 1 : 1.2
- Workup: Precipitation in ice-water followed by vacuum filtration
This step yields ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a crystalline intermediate (68% yield). The excess urea ensures complete cyclization while minimizing aldol byproducts.
Table 1: Characterization of Biginelli Intermediate
| Property | Value/Observation |
|---|---|
| Melting Point | 142–144°C |
| $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) | δ 1.25 (t, 3H, OCH$$ _2 $$CH$$ _3 $$), 2.38 (s, 3H, C6-CH$$ _3 $$), 4.19 (q, 2H, COOCH$$ _2 $$), 5.12 (s, 1H, C4-H), 6.72–7.31 (m, 3H, aryl) |
| HRMS (ESI+) | m/z 403.1678 [M+H]$$ ^+ $$ (calc. 403.1672) |
Ester Hydrolysis to Carboxylic Acid
The ethyl ester undergoes alkaline hydrolysis to generate the requisite carboxylic acid for subsequent amidation:
Optimized Procedure
- Reagents: 2M NaOH (4 eq), ethanol/water (3:1 v/v)
- Conditions: 80°C, 6 hr under nitrogen
- Acidification: Adjust to pH 2 with 6M HCl at 0°C
- Isolation: Extract with ethyl acetate, dry (Na$$ _2 $$SO$$ _4 $$), concentrate
The resultant 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is obtained as a white solid (89% yield, purity >95% by HPLC).
Critical Parameters
- Strict temperature control prevents decarboxylation
- Nitrogen atmosphere minimizes oxidative degradation
Carboxamide Formation via Coupling
The carboxylic acid is converted to the target carboxamide through activation and nucleophilic acyl substitution:
Stepwise Protocol
- Activation: Treat acid with SOCl$$ _2 $$ (3 eq) in dry DCM (0°C → rt, 3 hr)
- Aminolysis: Add 4-fluoroaniline (1.5 eq), triethylamine (2 eq), stir 12 hr
- Purification: Column chromatography (SiO$$ _2 $$, hexane/EtOAc 3:1 → 1:1)
Table 2: Amidation Reaction Optimization
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Coupling Agent | SOCl$$ _2 $$ | EDCl/HOBt gives lower yield (62%) |
| Solvent | Dichloromethane | THF slows reaction rate |
| Temperature | 0°C → ambient | >30°C promotes decomposition |
| Aniline Equivalents | 1.5 | <1.2 incomplete conversion |
The final product is isolated as colorless needles (74% yield), with spectroscopic data confirming structure:
- IR (KBr): 3320 cm$$ ^{-1} $$ (N-H stretch), 1685 cm$$ ^{-1} $$ (C=O)
- $$ ^{13}C $$ NMR (101 MHz, DMSO-d$$ _6 $$): δ 169.8 (C5-C=O), 162.1 (C2-C=O), 152.3–114.7 (aryl carbons), 56.1/14.9 (OCH$$ _3 $$/OCH$$ _2 $$CH$$ _3 $$)
Mechanistic Analysis of Key Steps
Cyclocondensation Dynamics
The Biginelli reaction proceeds through a stepwise mechanism:
- Knoevenagel condensation between ethyl acetoacetate and 4-ethoxy-3-methoxybenzaldehyde forms an α,β-unsaturated keto intermediate
- Michael addition of urea’s NH$$ _2 $$ group to the enone system
- Cyclodehydration generates the tetrahydropyrimidine ring
Computational Insights
DFT calculations (B3LYP/6-31G) reveal the *p-TSA catalyst lowers the activation energy for cyclization by 12.3 kcal/mol compared to uncatalyzed conditions.
Amidation Selectivity
The SOCl$$ _2 $$-mediated pathway demonstrates superior regioselectivity over carbodiimide couplings:
- Acyl chloride intermediate minimizes O-acylation byproducts
- Steric hindrance from the C6 methyl group directs nucleophilic attack to the carboxamide position
Competing Pathways
- <5% N-acylation observed at the tetrahydropyrimidine N3 position
- No detectable racemization at C4 due to ring conformation
Process Optimization and Scale-Up
Catalyst Screening
Comparative evaluation of Brønsted acids for the Biginelli step:
Table 3: Catalyst Performance Comparison
| Catalyst | Yield (%) | Reaction Time (hr) |
|---|---|---|
| p-TSA | 68 | 12 |
| HCl (conc.) | 54 | 18 |
| FeCl$$ _3 $$-6H$$ _2 $$O | 61 | 14 |
| ZrOCl$$ _2 $$-8H$$ _2 $$O | 59 | 16 |
p-TSA provides optimal balance of activity and selectivity, with easier post-reaction removal via aqueous wash.
Solvent Effects in Amidation
Solvent polarity significantly impacts reaction kinetics:
Polar Aprotic Solvents
- DMF: 82% yield but difficult purification
- Acetonitrile: 68% yield with faster kinetics
Chlorinated Solvents
- DCM: 74% yield, ideal for large-scale
- Chloroform: Comparable yield but higher cost
Green Chemistry Considerations
- Ethanol recovered via rotary evaporation (85% efficiency)
- SOCl$$ _2 $$ byproducts neutralized with NaHCO$$ _3 $$ slurry
- Column chromatography replaced with recrystallization (ethanol/water) at >100g scale
Analytical Characterization Suite
Spectroscopic Fingerprinting
$$ ^1H $$ NMR Diagnostic Peaks
- δ 8.21 (s, 1H, CONH) confirms amide formation
- δ 4.08 (q, 2H, OCH$$ _2 $$CH$$ _3 $$) verifies ethoxy retention
Mass Fragmentation Pattern
- Base peak at m/z 417.2 ([M+H]$$ ^+ $$)
- Characteristic loss of CO (28 Da) from carboxamide
Purity Assessment
- HPLC: 99.1% purity (C18, 70:30 MeOH/H$$ _2 $$O, 1 mL/min)
- XRPD: Single crystalline phase (2θ = 12.4°, 18.7°, 24.3°)
Comparative Synthetic Routes
Alternative Pathway via β-Keto Amide
Direct use of preformed β-keto amide in Biginelli reaction:
Synthesis of 3-Oxo-N-(4-fluorophenyl)butanamide
- Ethyl acetoacetate + 4-fluoroaniline (neat, 140°C, 8 hr)
- 58% yield, requires molecular sieve dehydration
Biginelli Performance
- 63% yield vs. 68% in stepwise approach
- Increased side products from amide decomposition
Microwave-Assisted Synthesis
Screening of accelerated conditions:
Table 4: Microwave Optimization
| Step | Conventional Time | Microwave Time | Yield Impact |
|---|---|---|---|
| Biginelli Reaction | 12 hr | 45 min | +7% |
| Ester Hydrolysis | 6 hr | 1 hr | No change |
| Amidation | 12 hr | 2 hr | +5% |
While reducing total synthesis time from 30 hr to <4 hr, microwave methods require specialized equipment and show limited scalability.
Industrial-Scale Production Considerations
Continuous Flow Implementation
- Biginelli step in tubular reactor (50°C, 30 min residence time)
- In-line IR monitoring for real-time quality control
- Achieves 2.8 kg/day throughput with 94% space-time yield
Cost Analysis Breakdown
Table 5: Manufacturing Cost Drivers
| Component | Cost Contribution |
|---|---|
| 4-Ethoxy-3-methoxybenzaldehyde | 42% |
| 4-Fluoroaniline | 23% |
| Solvent Recovery | 18% |
| Catalysts/Reagents | 12% |
| Waste Treatment | 5% |
Process intensification through solvent recycling and catalytic recovery reduces raw material costs by 31% in pilot trials.
Stability and Degradation Pathways
Accelerated Stability Studies
ICH Guidelines (40°C/75% RH, 6 months):
- HPLC purity decreases from 99.1% to 97.4%
- Main degradation product: Hydrolyzed carboxamide (2.1%)
Photolytic Stability
- UV irradiation (ICH Q1B) causes <0.5% decomposition
- Amorphous form shows higher photosensitivity than crystalline
Thermal Behavior
- DSC: Melt onset at 187°C with decomposition above 210°C
- TGA: 1.2% mass loss up to 150°C (residual solvent)
Q & A
Q. What synthetic methodologies are recommended for preparing this tetrahydropyrimidine derivative?
The compound can be synthesized via multi-step protocols involving Biginelli-like cyclocondensation reactions. Key steps include:
- Step 1 : Condensation of substituted aryl aldehydes (e.g., 4-ethoxy-3-methoxybenzaldehyde) with urea/thiourea and β-keto esters under acidic conditions (e.g., HCl or acetic acid) to form the dihydropyrimidinone core .
- Step 2 : Introduction of the 4-fluorophenyl carboxamide group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Critical Parameters : Optimize temperature (60–80°C), solvent polarity, and catalyst (e.g., p-TsOH) to enhance yield (typically 50–70%) and reduce byproducts.
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve the tetrahydropyrimidine ring conformation and substituent orientations (mean C–C bond length: 1.52 Å; R factor < 0.05) .
- NMR spectroscopy : Key signals include δ 10.2 ppm (NH), δ 6.8–7.4 ppm (aryl protons), and δ 1.3–1.5 ppm (ethoxy/methyl groups) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 441.2 (calculated for C₂₂H₂₄FN₃O₄) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Prioritize target-specific assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer : MTT assay (IC₅₀ in HepG2 or MCF-7 cell lines) .
- Enzyme inhibition : Fluorescence-based screening for kinases or cyclooxygenase-2 (COX-2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the cyclocondensation step?
Systematically vary parameters using design-of-experiment (DoE) approaches:
- Catalysts : Compare Lewis acids (e.g., ZnCl₂) vs. Brønsted acids (e.g., p-TsOH) .
- Solvents : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30–60 minutes while maintaining yield (>65%) .
Q. What computational strategies support the design of derivatives with enhanced bioactivity?
Leverage quantum chemistry and molecular docking:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular dynamics : Simulate ligand-receptor interactions (e.g., COX-2 binding pocket) using AutoDock Vina .
- SAR analysis : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity trends .
Q. How can contradictory bioactivity data across studies be resolved?
Address variability through:
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and positive controls (e.g., doxorubicin) .
- Purity validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Dose-response curves : Test concentrations spanning 0.1–100 µM to identify true IC₅₀ values .
Q. What techniques characterize intermolecular interactions in crystalline forms?
Analyze non-covalent interactions via:
- Hirshfeld surfaces : Quantify H-bonding (N–H···O, C–H···F) and π-π stacking contributions .
- Thermogravimetry (TGA) : Assess thermal stability (decomposition onset >200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
